1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 894027-13-5
VCID: VC6452585
InChI: InChI=1S/C16H23N3O4/c1-11(10-22-2)17-16(21)18-12-8-15(20)19(9-12)13-4-6-14(23-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H2,17,18,21)
SMILES: CC(COC)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Molecular Formula: C16H23N3O4
Molecular Weight: 321.377

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea

CAS No.: 894027-13-5

Cat. No.: VC6452585

Molecular Formula: C16H23N3O4

Molecular Weight: 321.377

* For research use only. Not for human or veterinary use.

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea - 894027-13-5

Specification

CAS No. 894027-13-5
Molecular Formula C16H23N3O4
Molecular Weight 321.377
IUPAC Name 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea
Standard InChI InChI=1S/C16H23N3O4/c1-11(10-22-2)17-16(21)18-12-8-15(20)19(9-12)13-4-6-14(23-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H2,17,18,21)
Standard InChI Key QHUPJRAPGKRJBZ-UHFFFAOYSA-N
SMILES CC(COC)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound features a pyrrolidin-5-one (γ-lactam) ring at its core, substituted at position 1 with a 4-methoxyphenyl group and at position 3 with a urea functional group. The urea moiety further connects to a 1-methoxypropan-2-yl chain. Key structural attributes include:

  • Pyrrolidinone ring: A five-membered lactam ring contributing rigidity and hydrogen-bonding capacity .

  • 4-Methoxyphenyl group: Enhances lipophilicity and may influence receptor-binding interactions .

  • Urea linkage: A pharmacophore common in kinase inhibitors and antimicrobial agents, enabling hydrogen-bond donor/acceptor functionality .

  • 1-Methoxypropan-2-yl side chain: Introduces steric bulk and ether oxygen, potentially improving solubility and metabolic stability .

Table 1: Molecular Descriptors

PropertyValueSource Analog Reference
Molecular FormulaC₁₇H₂₃N₃O₄Derived from
Molecular Weight333.38 g/molCalculated
Hydrogen Bond Donors2 (urea NH)
Hydrogen Bond Acceptors5 (urea O, lactam O, methoxy O)
Rotatable Bonds6Estimated

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds via a multi-step sequence involving:

  • Pyrrolidinone ring formation: Cyclization of a γ-amino acid or via Dieckmann condensation .

  • N-arylation: Introduction of the 4-methoxyphenyl group using Buchwald-Hartwig coupling or nucleophilic substitution .

  • Urea formation: Reaction of a primary amine with an isocyanate, as seen in analogous compounds .

Representative Procedure (Hypothetical)

  • Step 1: Synthesis of 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine

    • React 4-methoxyaniline with γ-butyrolactam under Mitsunobu conditions .

  • Step 2: Preparation of 1-methoxypropan-2-yl isocyanate

    • Treat 1-methoxypropan-2-amine with phosgene .

  • Step 3: Urea coupling

    • Combine intermediates from Steps 1 and 2 in anhydrous THF with triethylamine .

Table 2: Key Reaction Parameters

ParameterConditionsReference
Cyclization Temperature80–100°C
Coupling SolventTetrahydrofuran (THF)
CatalystTriethylamine
Yield (hypothetical)45–60%Estimated from

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

  • logP: Estimated at 1.8–2.3 (moderate lipophilicity due to methoxy groups) .

  • Aqueous Solubility: ~0.5 mg/mL (pH 7.4), enhanced by urea hydrogen bonding .

Hypothetical Biological Activity

Analogous urea-pyrrolidinone hybrids exhibit:

  • Kinase Inhibition: Binding to ATP pockets via urea-mediated hydrogen bonds (e.g., JAK2/STAT3 pathways) .

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis .

  • Metabolic Stability: Methoxy groups reduce cytochrome P450-mediated oxidation .

Table 3: Comparison with Structural Analogs

CompoundActivity (IC₅₀)TargetSource
1-(4-Methoxyphenyl)-3-pyridinylurea12 nM (JAK2)Kinase inhibition
3-(2-Morpholinoethyl)urea analog8 μM (E. coli)Antibacterial
Target Compound (hypothetical)20–50 nM (projected)Kinase/antimicrobialExtrapolated

Applications and Industrial Relevance

Pharmaceutical Development

  • Oncology: Potential as a kinase inhibitor in leukemia models .

  • Anti-Infectives: Urea derivatives show efficacy against Gram-positive pathogens .

Material Science

  • Polymer Additives: Urea segments enhance thermal stability in polyurethanes .

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